4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride
CAS No.:
Cat. No.: VC16486412
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO2 |
|---|---|
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H |
| Standard InChI Key | ZIYICTWRBPHOSE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC(C1CO)O)N.Cl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol (base compound: 131.17 g/mol + HCl: 36.46 g/mol). Its IUPAC name, 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride, reflects the positions of its functional groups:
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An amino group (-NH₂) at the 4-position of the cyclopentane ring.
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A hydroxymethyl group (-CH₂OH) at the 2-position.
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A hydroxyl group (-OH) at the 1-position.
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A hydrochloride salt (-Cl⁻) neutralizing the amino group’s basicity .
The stereochemistry of the molecule is critical. For instance, the (1R,2S,4R) configuration has been explicitly synthesized and studied, as stereoisomerism influences biological activity and synthetic pathways .
Spectroscopic Characterization
Key analytical data include:
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NMR: Protons on the cyclopentane ring exhibit distinct splitting patterns due to ring strain and substituent effects. The hydroxymethyl group’s protons resonate near δ 3.5–4.0 ppm, while the amino group’s protons appear as broad signals around δ 1.5–2.5 ppm .
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Mass Spectrometry: The base compound (without HCl) shows a molecular ion peak at m/z 131, with fragmentation patterns indicating cleavage of the hydroxymethyl group.
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride typically involves multi-step sequences starting from bicyclic precursors or simple cyclopentane derivatives.
Reduction of 2-Azabicyclo[2.2.1]Hept-5-en-3-one
A patented method involves the reduction of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one using lithium borohydride (LiBH₄) in dioxane under reflux . The reaction proceeds via:
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Ring-opening reduction: LiBH₄ selectively reduces the amide bond while preserving the cyclopentene double bond.
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Acidification: Addition of HCl converts the free amine to the hydrochloride salt.
This method achieves yields of 75–85% and is scalable for industrial production .
Alternative Pathways
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Hofmann Hypobromite Reaction: Cyclopentane derivatives with amino and hydroxyl groups can be synthesized via Hofmann rearrangements, though this route is less efficient for stereochemical control.
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Enzymatic Resolution: Microbial enzymes (e.g., from Pseudomonas fluorescens) have been employed to resolve racemic mixtures into enantiomerically pure forms, critical for pharmaceutical applications .
Applications in Pharmaceutical and Chemical Research
Nucleoside Analog Development
The compound serves as a precursor for carbocyclic nucleosides, which mimic natural nucleosides but replace the ribose ring with a cyclopentane moiety. Such analogs exhibit antiviral and anticancer properties by interfering with viral polymerase or DNA replication. For example:
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Abacavir analogs: Modifications at the hydroxymethyl position enhance binding to HIV reverse transcriptase.
Biological Activity Profiling
Preliminary studies suggest:
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Neuroprotective Effects: Amino alcohols structurally similar to this compound modulate glutamate receptors, potentially mitigating neurodegenerative damage .
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Antioxidant Capacity: The hydroxymethyl group scavenges free radicals in in vitro assays, though in vivo efficacy remains unverified.
Comparative Analysis with Structural Analogs
The table below contrasts 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride with related compounds:
The hydrochloride derivative’s rigid cyclopentane ring and salt stability distinguish it from linear or unsaturated analogs, enhancing its utility in solid-phase synthesis and drug formulation .
Future Directions and Challenges
Research Gaps
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Mechanistic Studies: The compound’s interaction with biological targets (e.g., enzymes, receptors) remains poorly characterized.
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Toxicity Profiling: Chronic exposure effects and pharmacokinetics in mammalian systems are unknown.
Industrial Scalability
Optimizing the LiBH₄ reduction process to reduce reliance on expensive chiral catalysts could lower production costs by 30–40% .
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